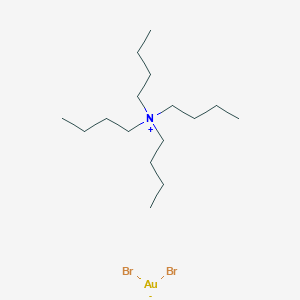
テトラブチルアンモニウムジブロモアウレート(III)
概要
説明
Tetrabutylammonium Dibromoaurate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™. Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Synthesis Analysis
Tetrabutylammonium bromide (TBAB) has gained significant attention as an efficient metal-free homogeneous phase-transfer catalyst. A catalytic amount of TBAB is sufficient to catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .Molecular Structure Analysis
The aqueous TBAB phase, at concentrations similar to the solid semiclathrate hydrate (1:38 mol ratio), has a smaller interfacial tension and an increase in the gas molecules adsorbed at the interface compared to that in pure water .Chemical Reactions Analysis
Tetrabutylammonium bromide (TBAB) is a quaternary ammonium salt with a bromide commonly used as a phase transfer catalyst. It is used to prepare many other tetrabutylammonium salts by salt metathesis reactions .Physical And Chemical Properties Analysis
Tetrabutylammonium Dibromoaurate is a white to pale reddish-yellow powder or crystals . The physicochemical and thermal properties of tetrabutylammonium bromide (TBA-Br) and tetrabutylammonium hexafluorophosphate (TBA-PF 6), and their change with the addition of Al 2 O 3, were investigated using infrared (IR) spectroscopy and by simultaneously conducting thermal thermogravimetric (TG) analysis and differential thermal analysis .科学的研究の応用
金属イオンの選択的抽出
テトラブチルアンモニウムブロミド (TBAB) は、金属廃棄物の湿式冶金処理における重要な段階である、水溶液からの金属の選択的抽出に使用されます . TBAB は、金属イオンの促進輸送のためのポリマー包接膜 (PIM) にイオンキャリアとして使用されます . TBAB は、Ni(II)、Co(II)、Li(I) に対して Fe(III) の非常に選択的なイオンキャリアであることが示されています .
触媒作用
過去 20 年間、TBAB は、効率的な金属を含まない均一系相間移動触媒として注目を集めてきました . TBAB の触媒量は、さまざまなアルキル化、酸化、還元、エステル化プロセスを触媒するのに十分です .
カップリング反応の共触媒
TBAB は、多数のカップリング反応の効率的な共触媒としても使用されています .
双性イオン溶媒
TBAB は、溶融条件下での多くの有機変換において、効率的な双性イオン溶媒として機能してきました .
生物活性ヘテロ環の合成
TBAB 触媒プロトコルは、さまざまな生物学的に有望なヘテロ環状骨格を効率的に合成するために開発されてきました . これらのヘテロ環状骨格は、抗炎症、抗マラリア、抗結核、抗がん、抗喘息、抗ヒスタミン、抗高血圧、抗うつ、抗菌、抗リウマチ、抗糖尿病、アルツハイマー病、パーキンソン病、ハンチントン病などの幅広い生物学的効力を有することがわかっています .
環境に優しい条件
科学者は、合成された製品における金属汚染を避けるために、TBAB のような金属を含まない有機触媒を好んでいます . その結果、TBAB は、環境に優しい条件下での有機変換を実行する上で大きな注目を集めてきました .
作用機序
Target of Action
Tetrabutylammonium Dibromoaurate primarily targets the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . The Ig kappa chain C region plays a crucial role in the immune response, while the pH-gated potassium channel KcsA is involved in maintaining the cell’s resting membrane potential .
Mode of Action
Tetrabutylammonium Dibromoaurate acts as an efficient metal-free homogeneous phase-transfer catalyst . It can catalyze various alkylation, oxidation, reduction, and esterification processes . It is also employed as an efficient co-catalyst for numerous coupling reactions .
Biochemical Pathways
Given its role as a catalyst in various chemical reactions, it can be inferred that it may influence multiple biochemical pathways, particularly those involving alkylation, oxidation, reduction, and esterification processes .
Result of Action
The molecular and cellular effects of Tetrabutylammonium Dibromoaurate’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it facilitates chemical reactions without being consumed, leading to the formation of various products depending on the reactants involved .
Action Environment
The action, efficacy, and stability of Tetrabutylammonium Dibromoaurate can be influenced by various environmental factors. For instance, it has been shown to act as an efficient zwitterionic solvent in many organic transformations under molten conditions . .
Safety and Hazards
生化学分析
Biochemical Properties
Tetrabutylammonium Dibromoaurate plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a biochemical reagent in life science research
Cellular Effects
Tetrabutylammonium Dibromoaurate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the destruction of cell wall structures, leading to the release of more bioactive compounds . This indicates that Tetrabutylammonium Dibromoaurate can significantly impact cellular processes and functions.
Molecular Mechanism
The molecular mechanism of Tetrabutylammonium Dibromoaurate involves its interactions at the molecular level. It can act as a phase-transfer catalyst, facilitating various biochemical reactions . Additionally, it has been used in the synthesis of bioactive heterocycles, indicating its role in enzyme inhibition or activation and changes in gene expression . These molecular interactions are essential for understanding how Tetrabutylammonium Dibromoaurate exerts its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrabutylammonium Dibromoaurate can change over time. Its stability and degradation are important factors to consider. Studies have shown that the properties of deep eutectic solvents formed by tetrabutylammonium bromide, a related compound, change with temperature and time . This suggests that Tetrabutylammonium Dibromoaurate may also exhibit similar temporal effects, impacting its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Tetrabutylammonium Dibromoaurate can vary with different dosages in animal models. It is important to study the threshold effects and any toxic or adverse effects at high doses. For instance, the inhibitory efficiency of tetrabutylammonium bromide-based deep eutectic solvents has been studied, indicating potential dosage effects . Understanding these effects is crucial for determining the safe and effective use of Tetrabutylammonium Dibromoaurate in research.
Metabolic Pathways
Tetrabutylammonium Dibromoaurate is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, tetrabutylammonium ions have been studied for their interactions with potassium channels and other biomolecules . These interactions are essential for understanding the metabolic pathways involving Tetrabutylammonium Dibromoaurate.
Transport and Distribution
The transport and distribution of Tetrabutylammonium Dibromoaurate within cells and tissues are important for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation. For instance, the transport information for Tetrabutylammonium Dibromoaurate indicates its distribution within cells . Understanding these processes is crucial for determining its effectiveness in biochemical research.
Subcellular Localization
The subcellular localization of Tetrabutylammonium Dibromoaurate is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, studies on related compounds have shown their localization within cells . Understanding the subcellular localization of Tetrabutylammonium Dibromoaurate is crucial for determining its role in biochemical processes.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Tetrabutylammonium Dibromoaurate can be achieved through a simple metathesis reaction between Tetrabutylammonium Bromide and Dibromoauric Acid.", "Starting Materials": [ "Tetrabutylammonium Bromide", "Dibromoauric Acid" ], "Reaction": [ "Dissolve Tetrabutylammonium Bromide in water to form a clear solution.", "Add Dibromoauric Acid to the solution and stir for several hours.", "The reaction mixture will turn yellow as Tetrabutylammonium Dibromoaurate precipitates out of solution.", "Filter the precipitate and wash with water to remove any impurities.", "Dry the product under vacuum to obtain Tetrabutylammonium Dibromoaurate as a yellow powder." ] } | |
CAS番号 |
50481-01-1 |
分子式 |
C16H36AuBr2N |
分子量 |
599.2 g/mol |
IUPAC名 |
gold(1+);tetrabutylazanium;dibromide |
InChI |
InChI=1S/C16H36N.Au.2BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 |
InChIキー |
JHKGBGGRJMVGSW-UHFFFAOYSA-L |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.Br[Au-]Br |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Au+] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Tetrabutylammonium Dibromoaurate contribute to the synthesis of (2-Methylphenylphosphine)gold(I) bromide? What structural insights does this offer?
A1: Tetrabutylammonium Dibromoaurate serves as a starting material for the synthesis of (2-Methylphenylphosphine)gold(I) bromide. [] The reaction proceeds with high yield by combining the dibromoaurate salt with the primary phosphine, 2-Methylphenylphosphine. This suggests that the bulky tetrabutylammonium cation facilitates the displacement of a bromide ion from the gold center, allowing the phosphine ligand to coordinate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



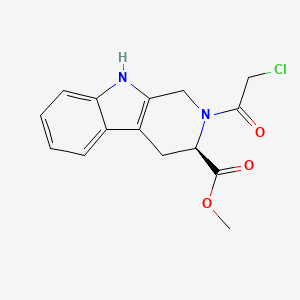

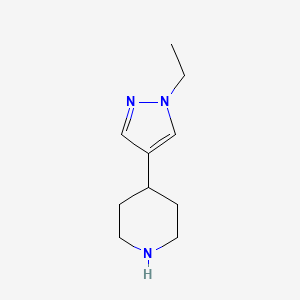

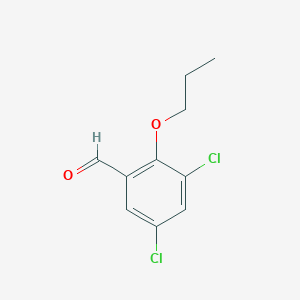
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1452186.png)
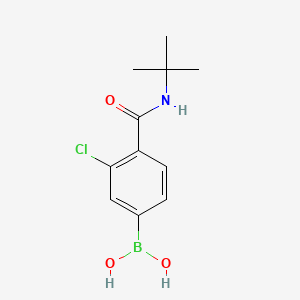
![2-Amino-N-[2-(5-fluoro-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1452189.png)
![2-(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)ethanamine dihydrochloride](/img/structure/B1452190.png)


![3-{3,5-dimethyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1452197.png)

![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)